Acridine Hydrochloride Hydrate
Overview
Description
Acridine Hydrochloride Hydrate is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential applications in various fields, including medicine, biology, and industry. This compound, in particular, is used as a dye and has significant applications in scientific research due to its ability to interact with nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acridine Hydrochloride Hydrate typically involves the reaction of acridine with hydrochloric acid in the presence of water. The process can be summarized as follows:
- Acridine is dissolved in an appropriate solvent, such as ethanol or methanol.
- Hydrochloric acid is added to the solution, resulting in the formation of Acridine Hydrochloride.
- The solution is then hydrated to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of acridine in a suitable solvent.
- Addition of hydrochloric acid under controlled conditions to ensure complete reaction.
- Hydration of the resulting Acridine Hydrochloride to obtain the hydrate form.
- Purification and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Acridine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Acridine Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for studying molecular interactions and reactions.
Biology: Employed in staining nucleic acids for visualization under a microscope.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The primary mechanism of action of Acridine Hydrochloride Hydrate involves its interaction with nucleic acids. It intercalates between the base pairs of deoxyribonucleic acid (DNA), disrupting the normal structure and function of the nucleic acid. This intercalation inhibits processes such as transcription and replication, leading to cytotoxic effects. Additionally, it can bind to ribonucleic acid (RNA), affecting its function.
Comparison with Similar Compounds
Acridone: An oxidized derivative of acridine with similar intercalating properties.
Proflavin: Another acridine derivative used as a dye and antiseptic.
Acridine Orange: A metachromatic dye used for staining nucleic acids and detecting cellular processes.
Uniqueness: Acridine Hydrochloride Hydrate is unique due to its specific hydration state, which can influence its solubility and interaction with biological molecules. Its ability to form stable hydrates makes it particularly useful in certain applications where hydration is critical for activity.
Properties
IUPAC Name |
acridine;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;;/h1-9H;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQJASAEPXQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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